molecular formula C12H16N2O4 B1630188 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol CAS No. 761440-22-6

1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol

Cat. No. B1630188
M. Wt: 252.27 g/mol
InChI Key: SNYOQELAUCYAKA-UHFFFAOYSA-N
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Description

“1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol” is a chemical compound with the molecular formula C12H16N2O4 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol” is 1S/C12H16N2O4/c1-18-12-8-9 (2-3-11 (12)14 (16)17)13-6-4-10 (15)5-7-13/h2-3,8,10,15H,4-7H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The molecular weight of “1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol” is 252.27 . It has a melting point of 139 - 140 degrees Celsius .

Scientific Research Applications

Reaction Mechanisms and Kinetics

  • The kinetics and mechanisms of reactions involving compounds structurally similar to 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol, such as 3-methoxyphenyl 4-nitrophenyl thionocarbonates with alicyclic amines, were studied. It was found that the reactions proceed through a zwitterionic tetrahedral intermediate, with the formation of this intermediate being rate-determining. These insights could be beneficial in understanding and optimizing reactions involving nitrophenyl compounds (Castro et al., 2001).

Synthesis and Characterization

  • Research on the synthesis and characterization of methoxydiphenidine (MXP) and its isomers, which share a structural motif with 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol, revealed distinct stability differences and analytical challenges. This work aids in understanding the structural diversity and analytical profiles of substances based on the diphenylethylamine template, which can contribute to drug discovery efforts (McLaughlin et al., 2016).

Biological Applications

  • A compound structurally related to 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), was identified as selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery opens avenues for developing strategies to eradicate bacterial persisters, a significant challenge in treating infections (Kim et al., 2011).

Material Science

  • The electron-transfer kinetics of nitroxide radicals, which include compounds similar to 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol, have been investigated for their potential as high power-rate electrode-active materials. These findings highlight the importance of such compounds in developing new materials for energy storage applications (Suga et al., 2004).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, and H332 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(3-methoxy-4-nitrophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-18-12-8-9(2-3-11(12)14(16)17)13-6-4-10(15)5-7-13/h2-3,8,10,15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYOQELAUCYAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649784
Record name 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol

CAS RN

761440-22-6
Record name 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-fluoro-2-(methyloxy)-1-nitrobenzene (7.52 g, 44 mmol), 4-hydroxypiperidine (4.45 g, 44 mmol) and potassium carbonate in 100 mL DMSO was stirred for 72 h. The reaction was diluted with water and extracted twice with Ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4, and concentrated to give 1-[3-(methyloxy)-4-nitrophenyl]-4-piperidinol (10.9 g, 99% yield). 1H NMR (400 MHz, d6-DMSO) δ 7.84 (d, J=9.2 Hz, 1H), 6.54 (d, J=9.6 Hz, 1H), 6.46 (s, 1H), 4.73 (d, J=4.4 Hz, 1H), 3.86 (s, 3H), 3.80-3.69 (m, 3H), 3.18-3.12 (m, 2H), 1.79-1.76 (m, 2H), 1.42-1.34 (m, 2H).
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7.52 g
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Synthesis routes and methods III

Procedure details

Potassium carbonate (4.85 g, 35.06 mmol) was added to a stirring solution of 4-fluoro-2-methoxy-1-nitrobenzene (5.0 g, 29.22 mmol) and piperidin-4-ol (2.96 g, 29.22 mmol) in DMSO (20 mL) and the reaction mixture was heated at 90° C. for 1 h. The reaction mixture was allowed to cool to RT and water (200 mL) was added. The resultant precipitates were collected by vacuum filtration and washed with water and Et2O to give the title product as a yellow solid (7.0 g, 95%).
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200 mL
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95%

Synthesis routes and methods IV

Procedure details

To a suspension of piperidin-4-ol (2.79 g, 28 mmol) and potassium carbonate (3.88 g, 28 mmol) in N,N-dimethylformamide (40 mL), 4-Fluoro-2-methoxy-1-nitro-benzene (4.0 g, 23 mmol) is added and stirred at room temperature for 24 hours. The mixture is poured into water and the precipitate is collected by a filtration. The resulting solid is dried in vacuo at 50° C. to afford 1-(3-methoxy-4-nitro-phenyl)-piperidin-4-ol (5.23 g) as yellow solids in 89% yield.
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3.88 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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